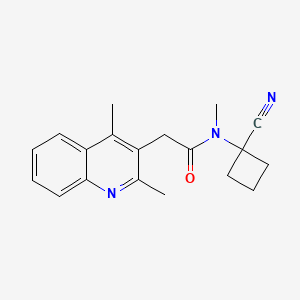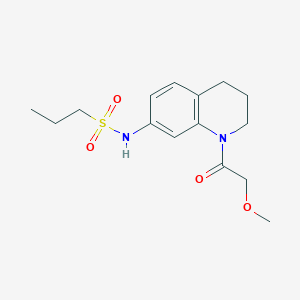
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide is an organic compound characterized by its sulfonamide and tetrahydroquinoline motifs. This compound is structurally significant due to its unique arrangement of functional groups, lending it potential versatility in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide typically involves multiple steps:
Formation of the tetrahydroquinoline core: : This can be achieved via the Pictet-Spengler reaction, where an aldehyde and an amine condense and cyclize under acidic conditions.
Methoxyacetylation: : Introduction of the methoxyacetyl group is often done through an acylation reaction, utilizing agents such as methoxyacetyl chloride in the presence of a base.
Sulfonamide formation:
Industrial Production Methods
While the laboratory synthesis provides a foundational understanding, industrial-scale production may adopt optimized routes for higher efficiency and yield. This often involves continuous flow reactions and the use of robust catalysts to ensure scalability and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the tetrahydroquinoline ring, leading to quinoline derivatives.
Reduction: : Reduction reactions can target the sulfonamide group, potentially reducing it to an amine.
Substitution: : Nucleophilic substitution reactions can occur at the methoxyacetyl group or the sulfonamide, introducing various substituents.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: : Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: : Bases like sodium hydride and reagents like alkyl halides are typical.
Major Products
Oxidation: : Forms quinoline derivatives.
Reduction: : Converts sulfonamide to amine derivatives.
Substitution: : Produces various substituted quinoline or sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is a valuable intermediate for synthesizing more complex molecules, particularly in heterocyclic and pharmaceutical chemistry.
Biology and Medicine
Its structural components allow it to interact with various biological targets, potentially serving as a lead compound in drug discovery. The sulfonamide group, in particular, is known for its antibacterial properties.
Industry
Industrially, it may be utilized in the production of specialized polymers or materials with specific electronic properties due to its unique functional groups.
Wirkmechanismus
The compound’s mechanism of action largely depends on its interaction with specific molecular targets. The sulfonamide moiety can inhibit certain enzymes by mimicking the structure of substrate molecules. The tetrahydroquinoline ring system can bind to various receptors or enzymes, influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide is unique due to its combination of a methoxyacetyl group and a sulfonamide in a tetrahydroquinoline framework. Similar compounds might include:
N-(1-(2-acetyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide: : Differing by the presence of an acetyl group instead of a methoxyacetyl group.
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide: : Variation in the position of the sulfonamide group.
This distinct structural combination offers unique reactivity and application potential, making it a compound of significant interest across various fields.
Hopefully, this comprehensive rundown of this compound hits the mark!
Eigenschaften
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-3-9-22(19,20)16-13-7-6-12-5-4-8-17(14(12)10-13)15(18)11-21-2/h6-7,10,16H,3-5,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYPWZBBMWVMGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC2=C(CCCN2C(=O)COC)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
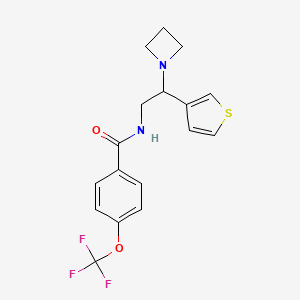
![2,2,2-trifluoroethyl N-[2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-3-ylidene]carbamate](/img/structure/B2627382.png)
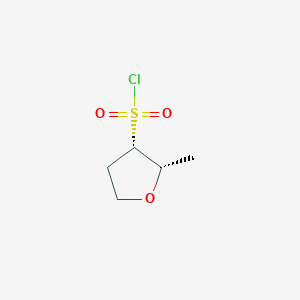
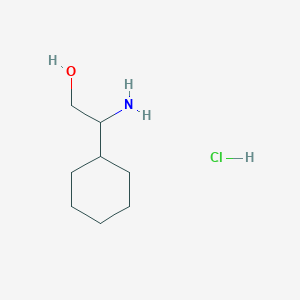
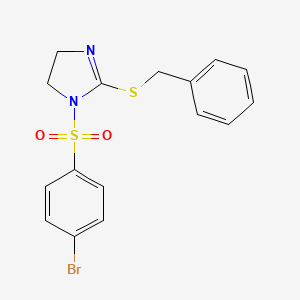
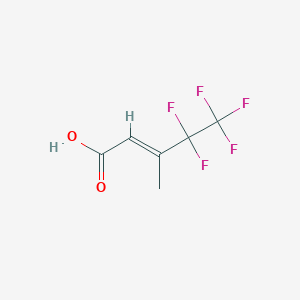

![N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2627388.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B2627390.png)

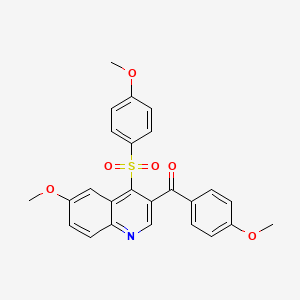
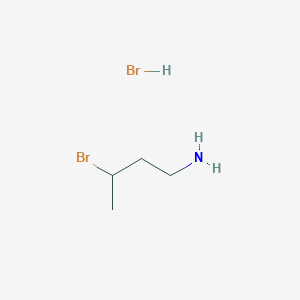
![propan-2-yl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2627396.png)
